3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidin-4-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including condensation, cyclization, and methylation reactions, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve electron-withdrawing groups that stabilize the compound’s negative charge .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its hexahydro-cyclohepta structure, which provides distinct chemical and biological properties compared to its similar compounds .
Properties
CAS No. |
351161-53-0 |
---|---|
Molecular Formula |
C22H24N2OS2 |
Molecular Weight |
396.6g/mol |
IUPAC Name |
4-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H24N2OS2/c1-15(2)14-26-22-23-20-19(17-11-7-4-8-12-18(17)27-20)21(25)24(22)13-16-9-5-3-6-10-16/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 |
InChI Key |
YGPVVRVVSCZQJD-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.